molecular formula C20H31N3O B13950741 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one

2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one

Cat. No.: B13950741
M. Wt: 329.5 g/mol
InChI Key: LRUQBKTUXDPGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one is a complex organic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core followed by the introduction of the amino and benzyl groups. The reaction conditions often include the use of strong bases and solvents such as toluene or dichloromethane. The final product is usually purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques. The use of catalysts and high-throughput screening methods can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, dichloromethane, ethanol.

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one involves the inhibition of specific enzymes and pathways:

    Molecular Targets: TYK2/JAK1 enzymes, RIPK1 kinase.

    Pathways Involved: The compound inhibits the necroptosis pathway by blocking the activity of RIPK1 kinase, thereby preventing programmed cell death. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted drug design and other advanced research applications .

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

2-amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C20H31N3O/c1-16(2)18(21)19(24)23-13-10-20(15-23)8-11-22(12-9-20)14-17-6-4-3-5-7-17/h3-7,16,18H,8-15,21H2,1-2H3

InChI Key

LRUQBKTUXDPGBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.